molecular formula C23H20N4O2S B2959319 2-methyl-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-7-phenyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one CAS No. 954062-70-5

2-methyl-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-7-phenyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one

Cat. No.: B2959319
CAS No.: 954062-70-5
M. Wt: 416.5
InChI Key: UAJWEBOXMTUEBQ-UHFFFAOYSA-N
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Description

2-methyl-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-7-phenyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one is a complex heterocyclic compound that features a thiazole ring fused with a pyridazine ring. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-7-phenyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one typically involves multi-step organic reactions. The process often starts with the preparation of the thiazole and pyridazine precursors, followed by their fusion under specific conditions. Common reagents used in these reactions include thiourea, hydrazine, and various aldehydes or ketones. The reaction conditions usually involve heating under reflux with appropriate solvents such as ethanol or dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-7-phenyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-methyl-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-7-phenyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-methyl-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-7-phenyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one involves its interaction with specific molecular targets and pathways. It may inhibit enzymes or receptors involved in various biological processes, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-7-phenyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one is unique due to its fused ring structure, which combines the properties of both thiazole and pyridazine rings. This structural feature may contribute to its diverse biological activities and potential therapeutic applications .

Properties

IUPAC Name

5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O2S/c1-15-24-21-22(30-15)20(17-9-3-2-4-10-17)25-27(23(21)29)14-19(28)26-13-7-11-16-8-5-6-12-18(16)26/h2-6,8-10,12H,7,11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAJWEBOXMTUEBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)N3CCCC4=CC=CC=C43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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